2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
Description
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo-oxazine core substituted with a bromine atom at position 2 and a carboxylic acid group at position 2. Its molecular formula is C₇H₆BrN₂O₃, with a molecular weight of 261.04 g/mol (calculated based on derivatives in and ). This compound is primarily used in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly targeting central nervous system receptors like GABAA.
Key structural features:
- Bromine substitution: Enhances electrophilicity and serves as a handle for cross-coupling reactions.
- Carboxylic acid group: Facilitates salt formation (e.g., hydrochloride in ) and improves water solubility.
- Fused imidazo-oxazine ring: Provides conformational rigidity, influencing binding affinity in biological systems.
Properties
IUPAC Name |
2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXVCYCSLWYWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(N21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935886-94-4 | |
| Record name | 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoimidazole with an appropriate oxirane derivative in the presence of a base, such as potassium carbonate, to form the oxazine ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[2,1-c][1,4]oxazine derivatives.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its antimicrobial and antitumor properties . Research indicates that derivatives of imidazo[2,1-c][1,4]oxazines exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have shown that 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid and its derivatives can effectively inhibit the growth of bacteria and fungi. For instance:
- A series of imidazo[2,1-c][1,4]oxazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range for several compounds .
Antitumor Activity
The compound has also been evaluated for its potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells:
- A derivative was found to inhibit cell proliferation in human breast cancer cell lines with an IC50 value of approximately 10 µM , highlighting its potential for further development as an anticancer drug .
Synthetic Methodologies
The synthesis of this compound often involves innovative synthetic strategies that enhance efficiency and yield.
One-Pot Synthesis
Recent advancements have introduced one-pot synthesis methods that streamline the production of this compound alongside other functionalized derivatives:
- A notable procedure allows for the simultaneous formation of multiple products through a cascade reaction , significantly reducing the time and resources required for synthesis .
Functionalization Strategies
The compound serves as a versatile building block in organic synthesis:
- It can be functionalized to produce a variety of derivatives with tailored biological activities. For example, modifying the carboxylic acid group can yield compounds with enhanced solubility or bioavailability .
Material Science Applications
Beyond medicinal chemistry, 2-bromo-5H,6H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is explored in material science.
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices:
- Research indicates that polymers containing imidazo[2,1-c][1,4]oxazine units exhibit improved thermal stability and mechanical properties compared to traditional polymers. This makes them suitable for applications in coatings and advanced materials .
Case Studies
Several case studies highlight the practical applications of 2-bromo-5H,6H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Demonstrated MIC values < 10 µM against Staphylococcus aureus. |
| Study 2 | Antitumor Activity | Induced apoptosis in breast cancer cells with IC50 = 10 µM. |
| Study 3 | Polymer Development | Enhanced thermal stability in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Bromine vs. Other Halogens
6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
- Molecular formula : C₇H₆FN₂O₃.
- Key differences :
- Applications : Used in kinase inhibitor development due to enhanced hydrogen-bonding capacity.
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Core Structure Modifications
8-Bromo-6-(2-chlorophenyl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Physicochemical and Reactivity Comparison
- Solubility : The target carboxylic acid exhibits moderate aqueous solubility, enhanced by salt formation (e.g., hydrochloride in ). Ester derivatives (e.g., methyl ester) are more lipid-soluble.
- Stability : Bromine’s leaving group ability makes the target compound reactive in nucleophilic substitutions, whereas fluorine analogs are more inert.
Research Findings and Data
- Synthetic Accessibility : Bromination of the imidazo-oxazine core requires careful control to avoid overhalogenation ().
- Biological Activity: The target compound’s EC₅₀ for GABAA binding is ~150 nM, outperforming non-brominated analogs but less potent than chlorophenyl-substituted derivatives ().
- Safety : Brominated compounds require stringent handling due to decomposition risks (P210 in ).
Biological Activity
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer and antimicrobial properties.
- IUPAC Name : 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
- CAS Number : 1823967-16-3
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 203.04 g/mol
Synthesis
The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves cyclization reactions of bromo-substituted imidazole with oxazine precursors under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung Cancer) | 100 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 75 | Cell cycle arrest | |
| MCF7 (Breast Cancer) | 90 | Inhibition of proliferation |
In a comparative analysis with standard chemotherapeutics like cisplatin, the compound exhibited moderate cytotoxicity but showed a structure-dependent variation in activity. For instance, modifications to the phenyl ring significantly impacted its effectiveness against A549 cells .
Antimicrobial Activity
The antimicrobial properties of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine have also been explored. It has demonstrated activity against various multidrug-resistant pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed against selected pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against MRSA |
| Escherichia coli | 64 | Moderate activity |
| Klebsiella pneumoniae | 16 | High potency |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds and their derivatives:
- Study on Anticancer Properties : A study evaluated the structure-activity relationship of various derivatives of imidazo[2,1-c][1,4]oxazine compounds. The results indicated that bromine substitution enhanced anticancer activity due to increased reactivity with cellular targets involved in apoptosis pathways .
- Antimicrobial Efficacy Investigation : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains. The study found that modifications to the oxazine ring could enhance antimicrobial activity significantly by improving membrane permeability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
